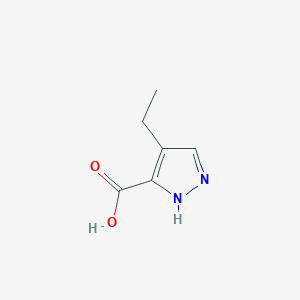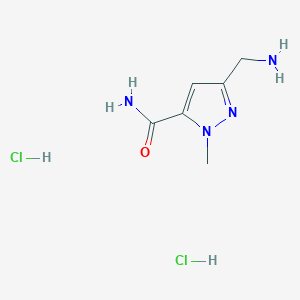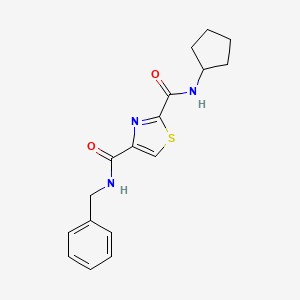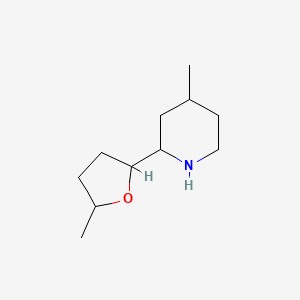
4-ethyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Applications De Recherche Scientifique
4-ethyl-1H-pyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 4-ethyl-1h-pyrazole-3-carboxylic acid, have been found to exhibit diverse biological activities . They have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some pyrazole derivatives may inhibit certain enzymes, while others may interact with specific receptors or proteins.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, cancer, diabetes, and microbial infections.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular levels. These effects could include inhibition of enzyme activity, modulation of receptor function, alteration of signal transduction pathways, and induction of cell death in certain cell types.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . Another method involves the use of hydrazine derivatives and β-keto esters, which undergo cyclization to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological or chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-1H-pyrazole-3-carboxylic acid
- 4-phenyl-1H-pyrazole-3-carboxylic acid
- 4-chloro-1H-pyrazole-3-carboxylic acid
Uniqueness
4-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Propriétés
IUPAC Name |
4-ethyl-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-8-5(4)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKXFTYXKONGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-amino-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3003692.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B3003693.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3003700.png)


![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)


![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
